8-Bromo-4-chloroquinazoline

Description

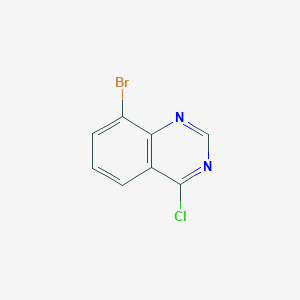

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMDCMMESVPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559799 | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-72-2 | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 8-Bromo-4-chloroquinazoline (CAS 125096-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that serves as a key building block in medicinal chemistry and organic synthesis. The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including several approved anticancer agents. The presence of bromine and chlorine atoms at the 8 and 4 positions, respectively, provides two reactive sites for further chemical modifications, making it a versatile precursor for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 125096-72-2 | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 339.7 ± 22.0 °C (Predicted) | N/A |

| Density | 1.762 ± 0.06 g/cm³ (Predicted) | N/A |

| InChI Key | NVMDCMMESVPNHN-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: General Synthesis of 4-Chloroquinazolines from Quinazolin-4(3H)-ones

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

The precursor, 8-Bromoquinazolin-4(3H)-one, can be synthesized through the cyclocondensation of 2-amino-3-bromobenzoic acid with formamide.

Step 2: Chlorination of 8-Bromoquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 8-Bromoquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Isolation: The resulting precipitate, which is the crude this compound, is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

A generalized workflow for the synthesis of this compound.

Spectral Data

Experimental ¹H NMR and ¹³C NMR spectral data for this compound were not available in the searched literature. However, the table below provides typical chemical shift ranges for the quinazoline ring system, which can serve as a reference for researchers.

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H NMR | |

| H-2 | 8.5 - 9.0 |

| Aromatic Protons | 7.5 - 8.5 |

| ¹³C NMR | |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 |

| C-8a | 148 - 152 |

| Aromatic Carbons | 120 - 140 |

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the chloro and bromo substituents.

-

Nucleophilic Aromatic Substitution: The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol functionalities, leading to the synthesis of diverse 4-substituted quinazoline derivatives. Many of these, such as 4-anilinoquinazolines, are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial targets in cancer therapy.

-

Palladium-Catalyzed Cross-Coupling: The 8-bromo position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of aryl, alkynyl, and amino groups, further expanding the chemical diversity of the synthesized compounds.

The dual functionality of this compound allows for a sequential and regioselective modification of the quinazoline core, making it an ideal scaffold for the construction of complex molecules with potential therapeutic applications.

Role as a versatile building block in drug discovery.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C or in a freezer at -20°C.

Conclusion

This compound is a strategically important chemical intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of anticancer agents. Its dual reactive sites allow for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a key pharmacophore in a variety of biologically active compounds, most notably as tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses its relevance in the context of drug development, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides established methodologies for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point and solubility, are not consistently reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 125096-72-2 | - |

| Molecular Formula | C₈H₄BrClN₂ | -[1][2] |

| Molecular Weight | 243.49 g/mol | -[1][2] |

| Physical Form | Solid (typically white to off-white) | [2] |

| Melting Point | Not reported in available literature. | - |

| Boiling Point | Not reported in available literature. | - |

| Solubility | Soluble in organic solvents. | General observation[3] |

| pKa | Not experimentally determined. | - |

| logP (calculated) | 3.2 | Computed (XlogP)[4] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere. | [5] |

Note: The logP value is a computed prediction for the isomeric compound 6-Bromo-4-chloroquinazoline and should be used as an estimation.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in single publications. However, by combining general methods for the synthesis of quinazoline derivatives, a reliable synthetic and analytical workflow can be established.

Synthesis of this compound

The synthesis of 4-chloroquinazolines is typically achieved through the chlorination of the corresponding quinazolin-4(3H)-one precursor. A general two-step procedure is outlined below.

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This step can be accomplished via the Niementowski quinazoline synthesis or a related cyclization reaction.

-

Reactants: 2-Amino-3-bromobenzoic acid and formamide.

-

Procedure: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated at 120-130°C for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 8-bromoquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The hydroxyl group of the quinazolinone is converted to a chloro group using a strong chlorinating agent.

-

Reactants: 8-Bromoquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure: 8-Bromoquinazolin-4(3H)-one is suspended in an excess of thionyl chloride.[6] A catalytic amount of DMF is added dropwise at room temperature. The mixture is then heated to reflux for 2-4 hours.[7][8] After cooling, the excess thionyl chloride is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.[6]

Determination of Physicochemical Properties

2.2.1. Melting Point Determination The melting point of a solid compound is a key indicator of its purity.

-

Methodology: A small amount of the purified solid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2°C) is indicative of a pure compound.

2.2.2. Solubility Assessment Solubility is a critical parameter for drug formulation and bioavailability.

-

Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the solute in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

2.2.3. pKa Determination The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

-

Methodology (UV-Vis Spectroscopy): The UV-Vis absorption spectrum of the compound is recorded in a series of buffers with varying pH values. The changes in absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are plotted against pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal. For quinazoline derivatives, the pKa values typically fall in the range of 5.7 to 7.6.[5]

2.2.4. LogP Determination The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity.

-

Methodology (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating logP.[9] A calibration curve is generated by plotting the logarithm of the retention factors (log k') of a series of standard compounds with known logP values against their logP values. The retention time of the target compound is then measured under the same chromatographic conditions, and its logP is interpolated from the calibration curve.[9][10]

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For a related compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, characteristic signals in the ¹³C-NMR spectrum were observed at specific chemical shifts (δ) in ppm.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. A single sharp peak in the chromatogram is indicative of high purity.

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds that act as inhibitors of various protein kinases.[12] A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation, differentiation, and survival.[12][13] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[13]

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of the receptor. This binding induces receptor dimerization and activation of its intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately promoting cell growth and survival.[2][13]

Mechanism of Inhibition

Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors.[13] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling. This compound, as a quinazoline derivative, is presumed to act through a similar mechanism.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental and Drug Discovery Workflow

The development of a small molecule inhibitor like this compound follows a structured workflow from initial synthesis to biological evaluation. This process involves iterative cycles of design, synthesis, and testing to optimize the compound's properties.

Caption: General workflow for small molecule drug discovery.

Conclusion

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline | C15H12BrClN2 | CID 71331439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 8-Bromo-4-chloroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 8-Bromo-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the behavior of structurally similar quinazoline derivatives. Furthermore, it outlines a detailed, best-practice experimental protocol for the quantitative determination of solubility using the gravimetric method. This guide is intended to equip researchers with the necessary information to effectively handle this compound in a laboratory setting and to design and execute robust solubility studies.

Introduction to this compound

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a recurring motif in numerous biologically active compounds, and the presence of halogen substituents can significantly influence the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its use in chemical synthesis, purification, formulation, and various biological assays.

Qualitative Solubility Profile

Based on the general characteristics of quinazoline derivatives and the principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate to good solubility in some polar protic and nonpolar solvents.

Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Postulated Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and the ability to solvate both the heterocyclic core and the halogen substituents.[3] |

| Dimethyl sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including many heterocyclic compounds.[4] | |

| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic compounds, though may be slightly less effective than DMF or DMSO for highly crystalline solids. | |

| Acetone | Moderate | A versatile solvent capable of dissolving a range of polar and nonpolar compounds. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group can engage in hydrogen bonding, but the overall polarity may be less favorable than polar aprotic solvents. |

| Methanol | Moderate | Similar to ethanol, with slightly higher polarity which may or may not improve solubility depending on the specific solute-solvent interactions. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Moderate to High | The presence of halogens on the quinazoline ring can lead to favorable interactions with halogenated solvents.[5] |

| Tetrahydrofuran (THF) | Moderate | A good solvent for a variety of organic compounds, its ether oxygen can act as a hydrogen bond acceptor.[3] | |

| Ethyl Acetate | Moderate | A moderately polar solvent that can dissolve a range of organic compounds.[3] | |

| Toluene | Low to Moderate | As a nonpolar aromatic solvent, solubility is expected to be lower compared to polar solvents. | |

| Hexane | Low | As a nonpolar aliphatic solvent, it is unlikely to be a good solvent for the relatively polar quinazoline core. |

Note: This table presents a qualitative estimation. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a given solvent.[6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the amount of dissolved solute by weighing after solvent evaporation.

Materials

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, ethanol, acetonitrile, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Calibrated pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To further ensure the removal of undissolved particles, centrifuge the vials at a moderate speed.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

To remove any remaining fine particles, pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the saturated solution in a vacuum oven at a controlled temperature suitable for the solvent's volatility and the compound's stability.

-

Evaporate the solvent completely until a constant weight of the solid residue is achieved.

-

-

Weighing and Calculation:

-

Accurately weigh the evaporation dish containing the dried solute.

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of the aliquot taken

S (mg/mL) = [(Mass of dish with solute - Mass of empty dish) in mg] / [Volume of the aliquot taken in mL]

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

Quinazoline derivatives are known to interact with a variety of biological targets, often acting as inhibitors of kinases or other enzymes. While the specific signaling pathways involving this compound are not extensively characterized in the public domain, a general logical relationship for its potential application in drug discovery can be visualized. The solubility of the compound is a critical initial checkpoint that determines its suitability for further development.

Caption: Drug Discovery Progression Logic.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a foundational understanding for researchers. The postulated qualitative solubility profile suggests that polar aprotic solvents are likely to be effective for dissolving this compound. The detailed gravimetric method protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for advancing the use of this compound in research and development. The provided diagrams illustrate the logical flow of experimental procedures and the pivotal role of solubility in the broader context of drug discovery. It is strongly recommended that researchers perform their own solubility studies to obtain accurate data for their specific applications.

References

- 1. CAS 573675-55-5: 7-Bromo-4-chloroquinazoline | CymitQuimica [cymitquimica.com]

- 2. Halogenated Quinazoline | CymitQuimica [cymitquimica.com]

- 3. cibtech.org [cibtech.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. britannica.com [britannica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Bromo-4-chloroquinazoline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from structurally similar compounds and established principles of NMR spectroscopy to provide a robust predictive framework. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are extrapolated from known data for 4-chloroquinazoline and bromo-substituted quinoline and quinazoline derivatives. The protons on the quinazoline ring are expected to exhibit characteristic aromatic splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Singlet (s) | ~8.9 - 9.1 | - |

| H-5 | Doublet of doublets (dd) | ~8.2 - 8.4 | J = ~8.5, ~1.0 Hz |

| H-6 | Triplet (t) | ~7.7 - 7.9 | J = ~8.0 Hz |

| H-7 | Doublet of doublets (dd) | ~8.0 - 8.2 | J = ~8.0, ~1.0 Hz |

Note: These are predicted values and may vary slightly in an experimental setting depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts are referenced to the solvent peak. The presence of the electronegative bromine and chlorine atoms, as well as the nitrogen atoms in the quinazoline ring, significantly influences the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 157 |

| C-4 | ~160 - 162 |

| C-4a | ~125 - 127 |

| C-5 | ~130 - 132 |

| C-6 | ~128 - 130 |

| C-7 | ~135 - 137 |

| C-8 | ~120 - 122 |

| C-8a | ~150 - 152 |

Note: These are predicted values and are subject to variation based on experimental conditions.

Experimental Protocols

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-15 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solution to provide a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm is typical for ¹³C NMR.

-

Number of Scans: A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally used.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Peak Picking and Integration: Identify the chemical shift of each peak. For ¹H NMR, integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Coupling Constant Measurement: For ¹H NMR, measure the coupling constants (J-values) for all multiplet signals to aid in structural elucidation.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like this compound.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Mass Spectrometry Analysis of 8-Bromo-4-chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-bromo-4-chloroquinazoline, a halogenated quinazoline derivative of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, characteristic fragmentation patterns, and quantitative analysis methodologies, serving as a valuable resource for researchers working with this and similar compounds.

Introduction

This compound is a heterocyclic compound featuring a quinazoline core substituted with both bromine and chlorine atoms. Its molecular formula is C₈H₄BrClN₂, with a monoisotopic mass of 241.92 g/mol . The presence of two different halogens imparts a unique isotopic signature that is highly valuable for its identification and characterization by mass spectrometry. Understanding the mass spectrometric behavior of this molecule is crucial for its analysis in various matrices, including reaction mixtures, biological samples, and pharmaceutical formulations.

Experimental Protocols

The following sections detail the recommended methodologies for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). These protocols are based on established methods for related halogenated quinazoline derivatives and can be adapted to specific instrumentation and analytical requirements.

Sample Preparation

For analysis from organic reactions, a simple dilution in a suitable organic solvent is typically sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction is recommended.

-

Solvent for Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to construct a calibration curve.

-

Protein Precipitation (for plasma/serum samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is the preferred method for the separation of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Quantitative Analysis

For quantitative studies, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio), this compound will have a characteristic isotopic cluster for its protonated molecule [M+H]⁺ at m/z 243, 245, and 247. The most abundant of these, m/z 243 (containing ⁷⁹Br and ³⁵Cl), is typically selected as the precursor ion.

Table of Proposed MRM Transitions for Quantitative Analysis:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| This compound | 242.9 (⁷⁹Br, ³⁵Cl) | 207.9 | 25 | Quantitation |

| This compound | 242.9 (⁷⁹Br, ³⁵Cl) | 128.0 | 35 | Confirmation |

| This compound | 244.9 (⁸¹Br, ³⁵Cl) | 209.9 | 25 | Isotopic Confirmation |

Note: Optimal collision energies may vary depending on the instrument used and should be determined empirically.

Fragmentation Pathway

The fragmentation of protonated this compound in the gas phase is expected to proceed through the loss of the halogen substituents and cleavage of the quinazoline ring.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

The primary fragmentation is anticipated to be the loss of either HCl or HBr, leading to significant product ions. Subsequent fragmentation can involve the loss of the remaining halogen radical followed by the characteristic loss of HCN from the quinazoline ring.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The provided experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway and quantitative analysis parameters, offer a robust starting point for researchers. The unique isotopic signature of this di-halogenated compound makes mass spectrometry an ideal technique for its sensitive and selective detection and quantification. The methodologies outlined herein are applicable to a wide range of research and development activities involving this compound and structurally related compounds.

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloroquinazoline from 2-Amino-3-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the cyclization of 2-amino-3-bromobenzoic acid to form an intermediate quinazolinone, followed by a chlorination reaction.

Overview of Synthetic Pathway

The synthesis of this compound from 2-amino-3-bromobenzoic acid is efficiently achieved through a two-step reaction sequence. The first step involves the cyclocondensation of 2-amino-3-bromobenzoic acid with a formylating agent, typically formamide or a derivative, to construct the quinazolinone core, yielding 8-bromoquinazolin-4(3H)-one. The subsequent step involves the conversion of the 4-oxo group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involved in the synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed, especially when handling phosphorus oxychloride and working at elevated temperatures.

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This procedure details the formation of the quinazolinone ring system from the corresponding anthranilic acid derivative.

Methodology: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated to a high temperature. The formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent. The reaction proceeds via an initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring.

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1.0 equivalent) and formamide (10-15 equivalents) is prepared.

-

The reaction mixture is heated to 140-160 °C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The cooled mixture is poured into ice-cold water to precipitate the product completely.

-

The solid is collected by vacuum filtration, washed thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford 8-bromoquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the 4-oxo group of the quinazolinone intermediate to a chloro group, a crucial step for enabling subsequent nucleophilic substitution reactions.

Methodology: The chlorination is achieved by treating 8-bromoquinazolin-4(3H)-one with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically performed at reflux to ensure complete conversion. The mechanism involves the initial formation of a phosphate ester intermediate at the 4-position, which is then displaced by a chloride ion.

Experimental Procedure:

-

To a round-bottom flask containing 8-bromoquinazolin-4(3H)-one (1.0 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with care.

-

The acidic aqueous mixture is neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide, until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps, based on typical results for analogous reactions reported in the literature.

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Starting Material | 2-Amino-3-bromobenzoic Acid | 8-Bromoquinazolin-4(3H)-one |

| Key Reagents | Formamide | Phosphorus Oxychloride (POCl₃) |

| Reaction Temperature | 140-160 °C | 105-110 °C (Reflux) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 80-90% | 85-95% |

| Product Purity | >95% (after recrystallization) | >98% (after purification) |

Table 1: Summary of Reaction Parameters and Expected Outcomes.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 8-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the core quinazolinone structure. This intermediate is subsequently chlorinated to yield the final product.

The most common and direct synthetic route commences with 2-amino-3-bromobenzoic acid . This starting material undergoes a cyclization reaction with a one-carbon source, typically formamide, to produce the intermediate 8-bromoquinazolin-4(3H)-one (which exists in tautomeric equilibrium with 8-bromo-4-hydroxyquinazoline). The subsequent chlorination of this intermediate, commonly employing phosphorus oxychloride (POCl₃), affords the desired This compound .

An alternative, though less direct, route involves the synthesis of 8-bromoquinazolin-2,4-diol from 2-amino-3-bromobenzoic acid, followed by a dichlorination reaction and potential selective reduction if only the 4-chloro derivative is desired. However, the former route is generally preferred for its efficiency.

Logical Synthesis Workflow

The following diagram illustrates the logical progression of the primary synthetic pathway for this compound.

Data Presentation

The following tables summarize the key reagents and reaction conditions for the synthesis of this compound.

Table 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-bromobenzoic acid | [1] |

| Reagent | Formamide | [1] |

| Molar Ratio (Starting Material:Reagent) | 1 : 4 | [1] |

| Temperature | 130 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Product | 8-Bromoquinazolin-4(3H)-one | [1] |

| Reported Yield | Not explicitly stated for this specific reaction, but this is a standard procedure for analogous compounds. |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 8-Bromoquinazolin-4(3H)-one | [2] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2] |

| Reaction Condition | Reflux | [2][3] |

| Reaction Time | 4-12 hours | [2] |

| Product | This compound | [2] |

| Reported Yield | Not explicitly stated for this specific reaction, but high yields (77-96%) are reported for analogous compounds. | [4] |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Protocol 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This protocol is based on the general Niementowski reaction for the synthesis of 4-quinazolinones from anthranilic acids and formamide.[1]

Materials:

-

2-Amino-3-bromobenzoic acid

-

Formamide

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Condenser

Procedure:

-

In a round-bottom flask, combine 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).[1]

-

Fit the flask with a condenser and heat the reaction mixture to 130 °C with stirring.[1]

-

Maintain the temperature and continue stirring for 4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain crude 8-bromoquinazolin-4(3H)-one.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 8-bromoquinazolin-4(3H)-one using phosphorus oxychloride.[2][3]

Materials:

-

8-Bromoquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 8-bromoquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

-

Maintain the reflux with stirring for 4-12 hours.[2] The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

References

reaction mechanism for the formation of 8-Bromo-4-chloroquinazoline

An In-depth Technical Guide to the Formation of 8-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound. This compound is a key heterocyclic intermediate, widely utilized as a building block in the development of novel pharmaceutical agents, particularly kinase inhibitors. The primary synthetic route involves the chlorination of 8-bromoquinazolin-4(3H)-one, a transformation critical for subsequent functionalization at the C4 position.

Reaction Mechanism

The conversion of 8-bromoquinazolin-4(3H)-one to this compound is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is not a direct substitution but proceeds through a well-defined, two-stage mechanism involving phosphorylation followed by nucleophilic substitution.[1][2]

Stage 1: Phosphorylation of the Quinazolinone

The reaction is initiated by the nucleophilic attack of the oxygen atom of the 8-bromoquinazolin-4(3H)-one's carbonyl group on the phosphorus atom of POCl₃. This initial step forms a phosphorylated intermediate.[1] This phosphorylation can occur on either the oxygen or nitrogen atoms, with these intermediates rapidly equilibrating.[1] This activation step is crucial as it transforms the hydroxyl group (in the tautomeric 4-hydroxy form) into an excellent leaving group. This stage typically occurs under basic conditions and at lower temperatures (below 25°C) to facilitate the formation of the intermediates while suppressing potential side reactions like dimer formation.[1]

Stage 2: Nucleophilic Attack and Chlorination

Following the formation of the activated phosphate ester intermediate, a chloride ion (Cl⁻), abundant in the POCl₃ medium, acts as a nucleophile. It attacks the electrophilic C4 carbon of the quinazoline ring. This attack leads to the displacement of the bulky dichlorophosphate group. The process results in the formation of the aromatic this compound product. This second stage, the clean conversion to the final chloroquinazoline, requires higher temperatures, typically between 70-90°C, to proceed efficiently.[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound from 8-bromoquinazolin-4(3H)-one. The procedure is based on established methodologies for the chlorination of analogous quinazolinone and quinolinone systems.[3][4]

Materials and Equipment:

-

8-bromoquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (optional solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-bromoquinazolin-4(3H)-one (1.0 equivalent).

-

Addition of Reagent : Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood. Toluene can be used as a co-solvent.[4]

-

Heating : Heat the reaction mixture to reflux (approximately 110-115°C) and maintain this temperature for 2-4 hours.[3][4]

-

Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup - Quenching : After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be done with extreme caution.

-

Neutralization : Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude this compound by recrystallization from a suitable solvent (e.g., heptane or ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the chlorination of quinazolinone and quinolinone scaffolds, which are structurally analogous to the target synthesis. These values provide a practical reference for expected outcomes.

| Substrate | Chlorinating Agent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-bromoquinolin-4(1H)-one | POCl₃ | Toluene | 115 | 4 | 32 | [4] |

| 6-bromoquinolin-4(1H)-one | POCl₃ | None | Reflux | 2 | Not specified | [4] |

| 7-Bromo-8-methylquinolin-4-ol | POCl₃ | None | 110 | 2-4 | Not specified | [3] |

| Quinazolin-4(3H)-one | SOCl₂ | DMF | Reflux | 2 | Not specified | [5] |

| 8-bromoquinazolin-2,4-diol | POCl₃ / PCl₅ | None | 110-120 | Overnight | Not specified | [6] |

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

8-Bromo-4-chloroquinazoline: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-4-chloroquinazoline is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity that enables the construction of a diverse array of complex molecules. The presence of two distinct halogen atoms at the C4 and C8 positions allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and key transformations, alongside a summary of its physical and chemical properties, are presented. Furthermore, this document explores the utility of this scaffold in medicinal chemistry, particularly in the design of kinase inhibitors targeting critical signaling pathways in cancer.

Introduction

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The strategic introduction of halogen atoms onto the quinazoline ring system provides valuable handles for synthetic diversification, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. This compound has emerged as a particularly valuable intermediate due to the differential reactivity of its chloro and bromo substituents. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution, while the bromo group at the C8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes this compound an ideal starting material for the synthesis of polysubstituted quinazoline derivatives with potential applications in drug discovery, materials science, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 125096-72-2 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 138-142 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-amino-3-bromobenzoic acid. The first step involves the cyclization to form 8-bromo-4-hydroxyquinazoline, which is subsequently chlorinated to yield the target compound.

dot

Experimental Protocol: Synthesis of 8-Bromo-4-hydroxyquinazoline

This protocol describes the cyclization of 2-amino-3-bromobenzoic acid with formamide to yield 8-bromo-4-hydroxyquinazoline.

Materials:

-

2-Amino-3-bromobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (5-10 equivalents) is placed.

-

The reaction mixture is heated to 180 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, during which a solid precipitate forms.

-

The mixture is then poured into ice-cold water and stirred for 30 minutes.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 8-bromo-4-hydroxyquinazoline.

Experimental Protocol: Synthesis of this compound

This protocol details the chlorination of 8-bromo-4-hydroxyquinazoline using phosphorus oxychloride (POCl₃).

Materials:

-

8-Bromo-4-hydroxyquinazoline

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

A mixture of 8-bromo-4-hydroxyquinazoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask fitted with a reflux condenser.

-

The reaction mixture is heated to reflux and stirred for 3-5 hours. The reaction progress is monitored by TLC.

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The resulting mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography on silica gel or recrystallization.

Chemical Reactivity and Applications in Organic Synthesis

This compound serves as a versatile platform for the synthesis of a wide range of substituted quinazolines. The differential reactivity of the C4-Cl and C8-Br bonds allows for selective transformations.

dot

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for the synthesis of 4-substituted quinazoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The bromine atom at the C8 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C8 position of the quinazoline ring and an aryl or vinyl group from a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (solvent system)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Potassium carbonate (2-3 equivalents) is added, followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 4-chloro-8-phenylquinazoline.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90 |

The Sonogashira coupling allows for the installation of an alkyne moiety at the C8 position, providing access to a wide range of alkynyl-substituted quinazolines.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Tetrahydrofuran (THF) or another suitable solvent

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents) are dissolved in a suitable solvent such as THF.

-

Triethylamine (2-3 equivalents) is added, followed by the dropwise addition of phenylacetylene (1.2 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 6-12 hours. The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to give 4-chloro-8-(phenylethynyl)quinazoline.

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | ~92 |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 60 | ~88 |

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of EGFR and VEGFR-2 Signaling

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Aberrant activation of these signaling pathways is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

dot

The development of dual EGFR/VEGFR-2 inhibitors is a promising strategy in cancer therapy, as it can simultaneously block tumor growth and the formation of new blood vessels that supply the tumor. The versatile chemistry of this compound allows for the synthesis of extensive libraries of compounds that can be screened for potent and selective kinase inhibitory activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, providing access to a vast chemical space of polysubstituted quinazolines. The synthetic methodologies outlined in this guide, particularly the robust and reliable cross-coupling reactions, underscore its importance in the construction of complex molecular architectures. Furthermore, its prominent role in the development of kinase inhibitors for cancer therapy highlights its significance in medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel compounds with significant biological and material properties.

The Therapeutic Potential of 8-Bromo-4-chloroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The strategic incorporation of halogen atoms, such as in the 8-Bromo-4-chloroquinazoline core, provides medicinal chemists with versatile synthetic handles at the C4 and C8 positions. These reactive sites allow for extensive molecular elaboration, enabling the generation of diverse compound libraries for screening against various therapeutic targets. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways.

Potential Biological Activities

While research specifically documenting derivatives from an this compound starting material is emerging, extensive studies on structurally related bromo- and chloro-substituted quinazolines highlight several promising therapeutic avenues. These include potent anticancer, kinase inhibition, immune checkpoint modulation, and antibacterial activities.

Anticancer and Cytotoxic Activity

Bromo-substituted quinazoline derivatives have consistently shown significant antiproliferative properties against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes or receptors that are overactive in cancer cells, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Bromo-Substituted Quinazoline Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-halo-4-anilinoquinazoline (Compound 10b) | HCT-116 (Colon Carcinoma) | 2.8 | [1] |

| 6-halo-4-anilinoquinazoline (Compound 10b) | T98G (Glioblastoma) | 2.0 | [1] |

| 2-thiol-quinazoline-4(3H)-one (Compound 8a) | MCF-7 (Breast Carcinoma) | 15.85 | [2] |

| 2-thiol-quinazoline-4(3H)-one (Compound 8a) | SW480 (Colorectal Carcinoma) | 17.85 | [2] |

| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | MCF-7 (Breast Carcinoma) | 168.78 | [3] |

| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | T-24 (Bladder Cancer) | 257.87 | [3] |

| Highly Brominated Quinoline (Compound 11) | C6 (Glioblastoma) | 15.4 | [4] |

| Highly Brominated Quinoline (Compound 11) | HeLa (Cervical Cancer) | 26.4 | [4] |

| Highly Brominated Quinoline (Compound 11) | HT29 (Colon Adenocarcinoma) | 15.0 |[4] |

Kinase Inhibition

A primary mechanism for the anticancer activity of quinazolines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[5] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases are hallmarks of many cancers.

Table 2: Kinase Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives

| Compound/Derivative | Target Kinase | Activity | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | Aurora A | 51.78% Inhibition (at 10 µM) | [3] |

| 2-(3-bromophenyl)-8-fluoroquinazoline (Compound 6e) | Panel of 14 other kinases | Poor Inhibition (>83% Activity remaining) |[3] |

Immune Checkpoint Inhibition

Modulating the immune system to fight cancer is a leading therapeutic strategy. The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells exploit to evade T-cell-mediated destruction. Small molecules that disrupt this interaction are of high interest.

Table 3: PD-1/PD-L1 Interaction Inhibition by Quinazoline Derivatives

| Compound/Derivative | Assay | IC50 (nM) | Reference |

|---|---|---|---|

| 8-(o-tolyl)quinazoline (A2) | HTRF Assay | 37.68 |

| 8-(o-tolyl)quinazoline (A5) | HTRF Assay | Potent Blocker at 1.1 µM | |

Antibacterial Activity

The quinazoline scaffold is also present in compounds with significant antibacterial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 4: Antibacterial Activity of Bromo-Substituted Quinazoline Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6,8-dibromo-quinazolinone (VIIa) | E. coli | 1.56 | [6] |

| 6,8-dibromo-quinazolinone (VIIa) | S. typhimurium | 3.125 | [6] |

| 6,8-dibromo-quinazolinone (VIIa) | L. monocytogenes | 1.56 | [6] |

| 6,8-dibromo-quinazolinone (VIIc) | C. albicans (Fungus) | 0.78 | [6] |

| 6,8-dibromo-quinazolinone (VIIc) | A. flavus (Fungus) | 0.097 | [6] |

| 8-bromo-2-chloroquinazoline derivatives | E. coli & S. aureus | Significant Activity | [7] |

| Oxadiazole-piperazine quinazoline (7i) | Methicillin-resistant S. aureus | 1 | [8] |

| Oxadiazole-piperazine quinazoline (7i) | Quinolone-resistant S. aureus | 4 |[8] |

Key Signaling Pathways and Experimental Workflows

Understanding the mechanisms through which these derivatives act is crucial for rational drug design. Visualizing these complex interactions and experimental processes can provide clarity for researchers.

General Experimental Workflow

The discovery pipeline for novel quinazoline derivatives typically involves synthesis, purification, and a cascade of biological assays to determine activity and mechanism of action.

Caption: General workflow for synthesis and screening of derivatives.

EGFR Signaling Pathway